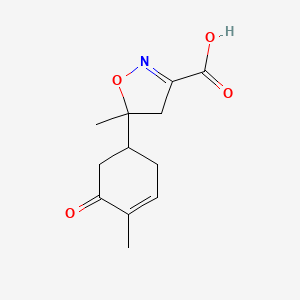
5-Methyl-5-((S)-4-methyl-5-oxo-cyclohex-3-enyl)-4,5-dihydro-isoxazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-5-((S)-4-methyl-5-oxo-cyclohex-3-enyl)-4,5-dihydro-isoxazole-3-carboxylic acid is a complex organic compound with a unique structure that includes a cyclohexenyl ring, an isoxazole ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-((S)-4-methyl-5-oxo-cyclohex-3-enyl)-4,5-dihydro-isoxazole-3-carboxylic acid typically involves multiple steps:
Formation of the Cyclohexenyl Ring: The cyclohexenyl ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Isoxazole Ring: The isoxazole ring can be introduced via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Functional Group Modifications: The methyl and carboxylic acid groups are introduced through various functional group transformations, such as alkylation and oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is also a key consideration in industrial production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl ring, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 5-Methyl-5-((S)-4-methyl-5-oxo-cyclohex-3-enyl)-4,5-dihydro-isoxazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes at the molecular level.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 5-Methyl-5-((S)-4-methyl-5-oxo-cyclohex-3-enyl)-4,5-dihydro-isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-5-oxo-cyclohex-3-enyl-isoxazole: Lacks the carboxylic acid group.
4-Methyl-5-oxo-cyclohex-3-enyl-isoxazole: Lacks the methyl group on the isoxazole ring.
5-Methyl-4,5-dihydro-isoxazole-3-carboxylic acid: Lacks the cyclohexenyl ring.
Uniqueness
5-Methyl-5-((S)-4-methyl-5-oxo-cyclohex-3-enyl)-4,5-dihydro-isoxazole-3-carboxylic acid is unique due to the combination of its structural features. The presence of both the cyclohexenyl ring and the isoxazole ring, along with the carboxylic acid group, provides a distinct set of chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
5-methyl-5-(4-methyl-5-oxocyclohex-3-en-1-yl)-4H-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C12H15NO4/c1-7-3-4-8(5-10(7)14)12(2)6-9(11(15)16)13-17-12/h3,8H,4-6H2,1-2H3,(H,15,16) |
InChI Key |
YDCLGBQQQCVZIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1=O)C2(CC(=NO2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-{2-[(4-Hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamido)propanoic acid](/img/structure/B12218377.png)
![3-{2-[(4-Bromophenyl)(2,4-dioxo-1,3-thiazolidin-5-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B12218379.png)
![3-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide](/img/structure/B12218389.png)
![1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B12218390.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride](/img/structure/B12218394.png)
![1,4-Bis(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)butane](/img/structure/B12218402.png)

![(2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate](/img/structure/B12218433.png)
![1-ethyl-3-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12218449.png)

![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzoate](/img/structure/B12218467.png)
![2-[(3-ethylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B12218468.png)
![4-{[(1-isopropyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol](/img/structure/B12218473.png)
![N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}cyclohexanecarboxamide](/img/structure/B12218474.png)
